molecular formula C20H23N3O6S2 B3409654 ethyl 3-carbamoyl-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 892855-54-8

ethyl 3-carbamoyl-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B3409654
CAS RN: 892855-54-8
M. Wt: 465.5 g/mol
InChI Key: VWNJHDDFUZDFRV-UHFFFAOYSA-N
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Description

Ethyl 3-carbamoyl-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C20H23N3O6S2 and its molecular weight is 465.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-carbamoyl-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-carbamoyl-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Application in Medical Research

The compound has been used in the development of Human Neutrophil Elastase (hNE) inhibitors for the treatment of Acute Respiratory Distress Syndrome (ARDS) . hNE is a serine proteinase that plays a crucial role in the immune response. Inhibitors of hNE can help regulate the immune response and potentially alleviate symptoms of ARDS .

Application in Organic Synthesis

The compound, being a derivative of benzenesulfonic acid, can be used in various organic synthesis reactions. For instance, it can be involved in reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation .

Application in the Synthesis of Thiophene Derivatives

The compound can be used in the synthesis of thiophene derivatives. Thiophene derivatives have a wide range of applications in the field of medicinal chemistry, materials science, and organic synthesis .

Application in the Development of Force Transducers

The compound, when referred to as “F1821-0540”, is associated with a compression force transducer model. This force transducer is suitable for harsh environmental conditions and available in measuring ranges to 100 kN. Its compactness enables a universal and reliable use in industry and laboratories .

Application in the Study of Proteolysis

The compound can be used to study proteolysis, a process where proteins are broken down into their constituent amino acids by enzymes. This is particularly relevant in the study of hNE, where the compound can be used to understand the proteolysis process .

Application in the Study of Inflammation and Immune Response

The compound can be used to study inflammation and immune response, particularly in the context of neutrophils, the first immune cells called when the body undergoes inflammation or infection .

properties

IUPAC Name

ethyl 2-[3-(benzenesulfonyl)propanoylamino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S2/c1-2-29-20(26)23-10-8-14-15(12-23)30-19(17(14)18(21)25)22-16(24)9-11-31(27,28)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H2,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNJHDDFUZDFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-carbamoyl-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-carbamoyl-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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ethyl 3-carbamoyl-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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ethyl 3-carbamoyl-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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ethyl 3-carbamoyl-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Reactant of Route 5
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ethyl 3-carbamoyl-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Reactant of Route 6
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ethyl 3-carbamoyl-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.